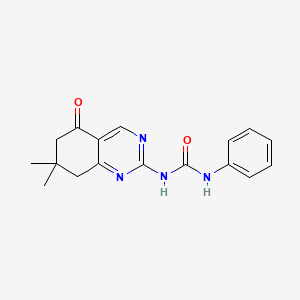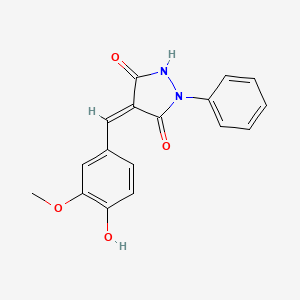![molecular formula C18H20N2O3S B5773457 N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide, also known as DNQX, is a chemical compound that has been widely used in scientific research as an antagonist of glutamate receptors. Glutamate receptors are a type of ionotropic receptor that mediates the majority of excitatory neurotransmission in the central nervous system. DNQX has been extensively studied for its ability to block glutamate receptors and its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide acts as a competitive antagonist of glutamate receptors, specifically the AMPA subtype. It binds to the receptor and prevents the binding of glutamate, thereby blocking the excitatory effects of glutamate on the postsynaptic neuron. This results in decreased synaptic transmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and GABA, and to inhibit the activity of voltage-gated calcium channels. N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide has also been shown to reduce the expression of various genes involved in synaptic plasticity and neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide in lab experiments is its specificity for the AMPA subtype of glutamate receptors. This allows for more precise manipulation of glutamatergic signaling pathways. However, one limitation is that N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide can also block kainate receptors, which are involved in synaptic plasticity and memory formation. This can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide. One area of interest is the development of more selective AMPA receptor antagonists that do not block kainate receptors. Another area of interest is the use of N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide in combination with other drugs to target multiple signaling pathways involved in neurological disorders. Additionally, there is a need for further research on the long-term effects of N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide on neuronal function and survival.
Métodos De Síntesis
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide can be synthesized through a multistep process involving the use of several reagents and catalysts. The synthesis process involves the reaction of 2,3-dihydroxybenzaldehyde with 4-nitrophenylhydrazine to produce 4-nitrophenylhydrazone. The hydrazone is then reacted with 3,4-dihydroisoquinoline to produce 4-(3,4-dihydro-2(1H)-isoquinolinyl)phenylhydrazone. The final step involves the reaction of the hydrazone with acryloyl chloride to produce N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide.
Aplicaciones Científicas De Investigación
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide has been extensively used in scientific research to study the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to block the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide has also been used to study the role of glutamate receptors in pain perception and addiction.
Propiedades
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-18(21)19-16-7-9-17(10-8-16)24(22,23)20-12-11-14-5-3-4-6-15(14)13-20/h3-10H,2,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMSJAXNFVZMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5773377.png)

![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)
![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)

![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5773427.png)
![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
![2-[(3-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5773466.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)
